molecular formula C14H12N2S3 B3160466 Methyl 4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidin-2-yl sulfide CAS No. 866049-12-9

Methyl 4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidin-2-yl sulfide

Cat. No.: B3160466
CAS No.: 866049-12-9
M. Wt: 304.5 g/mol
InChI Key: OJGSZQMSEJMLKK-UHFFFAOYSA-N
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Description

Methyl 4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidin-2-yl sulfide is a complex organic compound with a molecular formula of C14H12N2S3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidin-2-yl sulfide typically involves multi-step organic reactions. One common approach is the reaction of 4-methylthiophenol with 2-chloro-4-methylthieno[3,2-d]pyrimidine in the presence of a base such as potassium carbonate[_{{{CITATION{{{2{2- { 3-methyl-7- (4-methylphenyl)-4-oxo-3H,4H-thieno [3,2-d]pyrimidin ...[{{{CITATION{{{_3{4-(6-methyl-2-phenylthieno[3,2-d]pyrimidin-4-yl)morpholine](https://www.sigmaaldrich.com/US/en/search/4-%286-methyl-2-phenylthieno%5b3,2-d%5dpyrimidin-4-yl%29morpholine?page=1&perPage=30&sort=relevance&term=4-%286-methyl-2-phenylthieno%5B3%2C2-d%5Dpyrimidin-4-yl%29morpholine&type=product_name). The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and product purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or triethylamine (Et3N).

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Production of thioethers or thiols.

  • Substitution: Generation of various substituted thieno[3,2-d]pyrimidin-2-yl sulfides.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, Methyl 4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidin-2-yl sulfide is studied for its potential biological activity. It has been investigated for its antimicrobial and anticancer properties.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of new drugs targeting various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of advanced materials and coatings. Its chemical stability and reactivity make it suitable for various applications, including the creation of corrosion-resistant coatings and high-performance polymers.

Mechanism of Action

The mechanism by which Methyl 4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidin-2-yl sulfide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(6-methyl-2-phenylthieno[3,2-d]pyrimidin-4-yl)morpholine

  • 2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide

Uniqueness: Methyl 4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidin-2-yl sulfide stands out due to its specific structural features and reactivity profile. Unlike some similar compounds, it exhibits a unique balance of stability and reactivity, making it suitable for a wide range of applications.

Properties

IUPAC Name

4-(4-methylphenyl)sulfanyl-2-methylsulfanylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S3/c1-9-3-5-10(6-4-9)19-13-12-11(7-8-18-12)15-14(16-13)17-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGSZQMSEJMLKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC(=NC3=C2SC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001179624
Record name 4-[(4-Methylphenyl)thio]-2-(methylthio)thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866049-12-9
Record name 4-[(4-Methylphenyl)thio]-2-(methylthio)thieno[3,2-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866049-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Methylphenyl)thio]-2-(methylthio)thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidin-2-yl sulfide
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Methyl 4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidin-2-yl sulfide
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Methyl 4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidin-2-yl sulfide
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Methyl 4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidin-2-yl sulfide
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Methyl 4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidin-2-yl sulfide
Reactant of Route 6
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Methyl 4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidin-2-yl sulfide

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